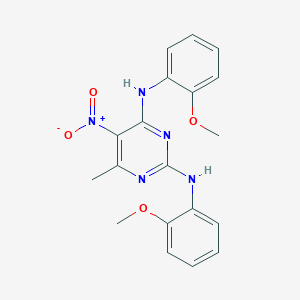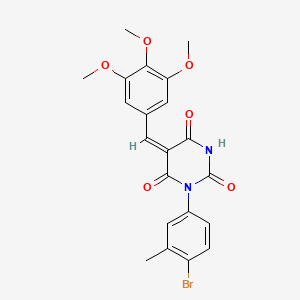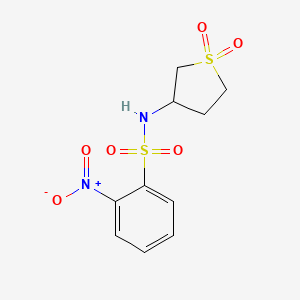
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for the treatment of cancer. BMN-673 has been the subject of extensive research in recent years, and its potential as a cancer therapy has been widely explored.
Wirkmechanismus
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine works by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA-deficient tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models and clinical trials. These effects include inhibition of PARP activity, induction of DNA damage, and enhancement of the effects of chemotherapy and radiation therapy. This compound has also been shown to have a favorable safety profile, with few side effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for PARP inhibition, which allows for precise targeting of DNA repair pathways. Another advantage is its ability to enhance the effects of chemotherapy and radiation therapy. However, one limitation is the potential for off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One direction is the development of combination therapies that incorporate this compound with other cancer treatments. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanisms underlying the efficacy of this compound in different cancer types.
Synthesemethoden
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 6-methyl-5-nitro-2,4-diaminopyrimidine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-nitrobenzonitrile to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical models of cancer, and has shown promising results in clinical trials. In particular, this compound has been shown to be effective in the treatment of BRCA-deficient tumors, which are characterized by defects in DNA repair pathways. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in various cancer types.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-8-4-6-10-15(13)27-2)23-19(20-12)22-14-9-5-7-11-16(14)28-3/h4-11H,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCNLUAWQONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5025103.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)

![methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5025118.png)
![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)

![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5025144.png)

![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)
![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)

![[3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride](/img/structure/B5025180.png)
![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5025182.png)
![3-benzyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025202.png)